5-Isocyanato-1,3-dimethyl-1H-pyrazole

Vue d'ensemble

Description

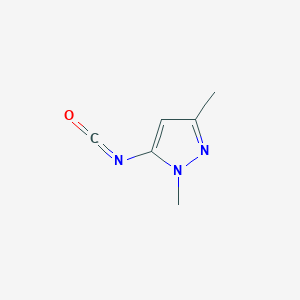

5-Isocyanato-1,3-dimethyl-1H-pyrazole is a chemical compound with the molecular formula C6H7N3O. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isocyanato-1,3-dimethyl-1H-pyrazole typically involves the reaction of 1,3-dimethyl-1H-pyrazole with phosgene or a phosgene equivalent under controlled conditions. The reaction proceeds as follows:

Starting Material: 1,3-dimethyl-1H-pyrazole.

Reagent: Phosgene or a phosgene equivalent.

Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common to optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions

5-Isocyanato-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes or other unsaturated compounds to form heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols are used. The reactions are typically carried out at room temperature or slightly elevated temperatures in the presence of a suitable solvent.

Cycloaddition Reactions: Reactions are often conducted under thermal or catalytic conditions, depending on the specific reactants involved.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Thiocarbamates: Formed from the reaction with thiols.

Heterocyclic Compounds: Formed from cycloaddition reactions.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antidiabetic Activity

Research indicates that pyrazole derivatives, including 5-isocyanato-1,3-dimethyl-1H-pyrazole, exhibit significant antidiabetic properties. Studies have shown that compounds derived from pyrazoles can inhibit enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. For instance, two pyrazole derivatives demonstrated IC50 values of 75.62 µM and 95.85 µM against α-glucosidase, highlighting their potential as therapeutic agents for diabetes management .

Antioxidant Properties

The antioxidant activities of pyrazole derivatives have also been evaluated, showing considerable radical scavenging abilities. This property is essential in preventing oxidative stress-related diseases, including diabetes and cardiovascular disorders .

Antibacterial and Antifungal Activities

Pyrazole compounds have exhibited antibacterial and antifungal activities against various pathogens. For example, synthesized pyrazoles were tested against Staphylococcus aureus and Candida albicans, demonstrating promising results in inhibiting microbial growth .

Synthesis of Organic Compounds

This compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize a variety of other organic compounds, which may have pharmaceutical applications or serve as building blocks for more complex molecules .

Materials Science Applications

Crosslinking Agents

In materials science, this compound is used as a crosslinker in the formulation of polyisocyanate mixtures. These mixtures are critical in producing high-performance coatings and adhesives, particularly in automotive applications where durability and chemical resistance are paramount .

Case Studies

Mécanisme D'action

The mechanism of action of 5-Isocyanato-1,3-dimethyl-1H-pyrazole involves its reactivity with nucleophiles due to the presence of the isocyanate group. This reactivity allows it to form covalent bonds with various biological molecules, potentially leading to the modulation of biological pathways. The specific molecular targets and pathways involved depend on the nature of the nucleophiles and the context of the reaction .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Dimethyl-1H-pyrazole: Lacks the isocyanate group, making it less reactive in nucleophilic substitution reactions.

5-Isocyanato-1H-pyrazole: Similar structure but without the methyl groups, which can influence its reactivity and physical properties.

3,5-Dimethyl-1H-pyrazole: Another derivative with different substitution patterns affecting its chemical behavior.

Uniqueness

5-Isocyanato-1,3-dimethyl-1H-pyrazole is unique due to the presence of both the isocyanate group and the methyl groups on the pyrazole ring. This combination imparts specific reactivity and properties that are not observed in other similar compounds .

Activité Biologique

5-Isocyanato-1,3-dimethyl-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This detailed article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an isocyanate functional group attached to a pyrazole ring. The molecular formula is C6H8N4O, and its structure can be represented as follows:

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that various substituted pyrazoles possess antibacterial effects against a range of pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been a focal point in recent studies. This compound has shown promising results in inhibiting the proliferation of cancer cell lines. For instance, compounds derived from pyrazoles were evaluated for their ability to inhibit tumor growth in vitro, demonstrating significant cytotoxic effects against various cancer types .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | |

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Anti-inflammatory | Reduces inflammatory markers in vitro |

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that the isocyanate group plays a crucial role in its reactivity with biological macromolecules, potentially leading to the modulation of signaling pathways involved in inflammation and cancer progression .

Case Studies

- Anticancer Study : A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound exhibited IC50 values indicative of potent cytotoxicity, suggesting its potential as a lead compound for further development .

- Antimicrobial Evaluation : In vitro assays showed that derivatives of this compound inhibited the growth of pathogenic bacteria effectively. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics, highlighting its therapeutic potential .

Future Directions

The ongoing research into the biological activities of this compound suggests several avenues for future investigation:

- Mechanistic Studies : Further exploration into the specific molecular targets and pathways affected by this compound will enhance our understanding of its pharmacological profile.

- Formulation Development : Investigating different formulations could improve bioavailability and therapeutic efficacy.

- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans will be crucial for translating these findings into clinical practice.

Propriétés

IUPAC Name |

5-isocyanato-1,3-dimethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-5-3-6(7-4-10)9(2)8-5/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJMKINLRQLPDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N=C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.